molecular formula C17H35N B14385238 N-(Heptan-2-yl)-2-methyl-5-(propan-2-yl)cyclohexan-1-amine CAS No. 89971-14-2

N-(Heptan-2-yl)-2-methyl-5-(propan-2-yl)cyclohexan-1-amine

Cat. No.: B14385238
CAS No.: 89971-14-2
M. Wt: 253.5 g/mol
InChI Key: GGJXSOFUBVMWJZ-UHFFFAOYSA-N
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Description

N-(Heptan-2-yl)-2-methyl-5-(propan-2-yl)cyclohexan-1-amine is an organic compound belonging to the class of amines Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Heptan-2-yl)-2-methyl-5-(propan-2-yl)cyclohexan-1-amine typically involves multi-step organic reactions. One common method is the reductive amination of the corresponding ketone with an amine. The reaction conditions often include:

    Catalysts: Hydrogenation catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2).

    Solvents: Alcohols like methanol or ethanol.

    Temperature: Mild to moderate temperatures (20-80°C).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant flow rates is common.

Chemical Reactions Analysis

Types of Reactions

N-(Heptan-2-yl)-2-methyl-5-(propan-2-yl)cyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The hydrogen atoms on the amine group can be substituted with alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-aryl derivatives.

Scientific Research Applications

N-(Heptan-2-yl)-2-methyl-5-(propan-2-yl)cyclohexan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Heptan-2-yl)-2-methyl-5-(propan-2-yl)cyclohexan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(Heptan-2-yl)-2-methylcyclohexan-1-amine: Lacks the propan-2-yl group, resulting in different chemical and biological properties.

    N-(Heptan-2-yl)-5-(propan-2-yl)cyclohexan-1-amine: Lacks the methyl group, affecting its reactivity and applications.

    N-(Heptan-2-yl)-2-methyl-5-(propan-2-yl)cyclohexan-1-ol: Contains a hydroxyl group instead of an amine group, leading to different chemical behavior.

Uniqueness

N-(Heptan-2-yl)-2-methyl-5-(propan-2-yl)cyclohexan-1-amine is unique due to its specific substitution pattern on the cyclohexane ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry.

Properties

CAS No.

89971-14-2

Molecular Formula

C17H35N

Molecular Weight

253.5 g/mol

IUPAC Name

N-heptan-2-yl-2-methyl-5-propan-2-ylcyclohexan-1-amine

InChI

InChI=1S/C17H35N/c1-6-7-8-9-15(5)18-17-12-16(13(2)3)11-10-14(17)4/h13-18H,6-12H2,1-5H3

InChI Key

GGJXSOFUBVMWJZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)NC1CC(CCC1C)C(C)C

Origin of Product

United States

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